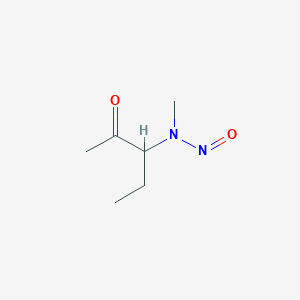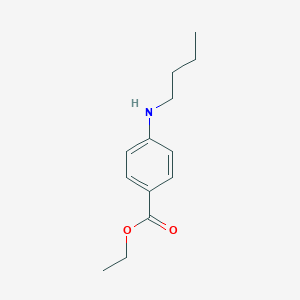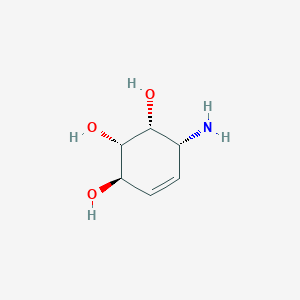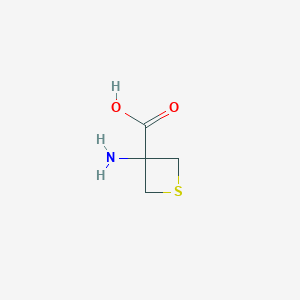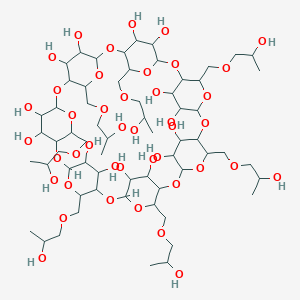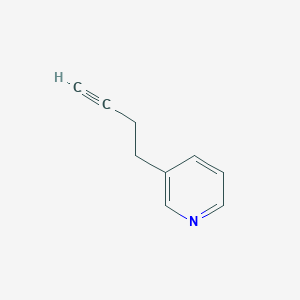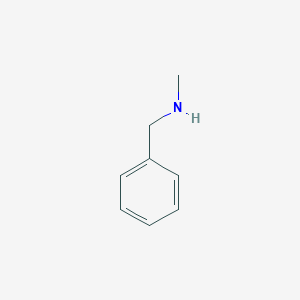
8-Azido-2'-deoxyadenosine
Vue d'ensemble
Description
8-Azido-2'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N8O3 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
8-Azido-2'-deoxyadenosine is a significant compound in the synthesis of nucleoside derivatives. It can be transformed into 8-amino-2′-deoxyadenosine, which is important for creating oligonucleotides containing 8-aminoadenine (Frieden, Aviñó, & Eritja, 2003). Additionally, azide-bearing cofactor mimics have been synthesized from this compound derivatives, demonstrating its utility in more complex biochemical applications (Comstock & Rajski, 2004).
Photoaffinity Labeling
This compound plays a vital role in photoaffinity labeling, particularly in studying DNA polymerases like terminal deoxynucleotidyl transferase. This compound 5'-triphosphate, a derivative, is used to probe nucleotide binding sites, offering insights into the binding mechanisms and enzyme-substrate interactions (Evans & Coleman, 1989).
Oligonucleotide Synthesis
Its role in oligonucleotide synthesis is crucial. Oligonucleotides containing photoreactive nucleosides like this compound are prepared for various biochemical studies. This showcases the compound's ability to be integrated into oligonucleotides for experimental purposes (Fàbrega, Güimil García, Díaz, & Eritja, 1998).
Polymer Studies
This compound also finds use in polymer studies, such as the synthesis of poly 2'-azido-2'-deoxyadenylic acid. This provides a means to explore the properties of nucleic acid polymers and their interactions (Ikehara, Fukui, & Kakiuchi, 1976).
Biochemical Probing
The compound is envisaged as a biochemical tool for probing DNA and protein methylation patterns, illustrating its potential in epigenetic research and drug discovery (Mai & Comstock, 2011).
Mécanisme D'action
Target of Action
8-Azido-2’-deoxyadenosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . This interaction results in changes in the cellular processes of the targeted malignancies, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells . By inducing apoptosis, it triggers the death of these cells . The downstream effects of these actions include the reduction of tumor size and the potential for remission .
Result of Action
The result of the action of 8-Azido-2’-deoxyadenosine is the death of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively kills these cancer cells . This leads to a reduction in tumor size and potentially to remission .
Action Environment
The action, efficacy, and stability of 8-Azido-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s photoreactivity upon UV irradiation has been studied . This suggests that light exposure could potentially affect the compound’s activity Additionally, factors such as pH, temperature, and the presence of other substances could also influence its action.
Safety and Hazards
Orientations Futures
Azide-modified nucleosides like 8-Azido-2’-deoxyadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . They are expected to continue playing a significant role in the study of specific interactions of receptor molecules with their ligands by photoaffinity labeling .
Analyse Biochimique
Biochemical Properties
8-Azido-2’-deoxyadenosine is a purine nucleoside analog . It has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of 8-Azido-2’-deoxyadenosine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
The effects of 8-Azido-2’-deoxyadenosine on cells are largely due to its ability to inhibit DNA synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells
Molecular Mechanism
The molecular mechanism of action of 8-Azido-2’-deoxyadenosine involves its incorporation into DNA, where it acts as a potent inhibitor of DNA synthesis . This can lead to the disruption of DNA replication and transcription, resulting in cell cycle arrest and apoptosis
Temporal Effects in Laboratory Settings
The effects of 8-Azido-2’-deoxyadenosine in laboratory settings can vary over time . Its photoreactivity upon UV irradiation has been studied . After incorporation of this dATP analog by nick translation into DNA, the investigation of the interactions between DNA and proteins becomes possible .
Metabolic Pathways
8-Azido-2’-deoxyadenosine is likely to be involved in nucleotide metabolism, given its structure as a nucleoside analog
Transport and Distribution
The transport and distribution of 8-Azido-2’-deoxyadenosine within cells and tissues are not well understood. Given its structure as a nucleoside analog, it may be transported across cell membranes via nucleoside transporters
Subcellular Localization
The subcellular localization of 8-Azido-2’-deoxyadenosine is likely to be within the nucleus, given its role in DNA synthesis
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYTRHMNNPRNR-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

